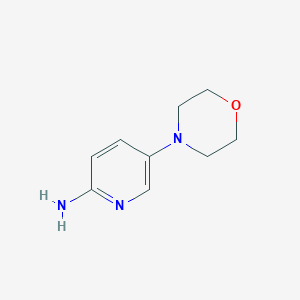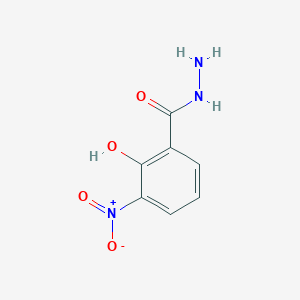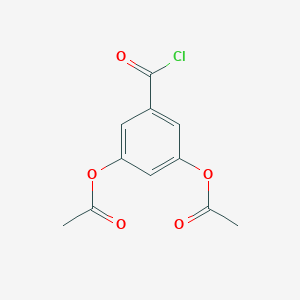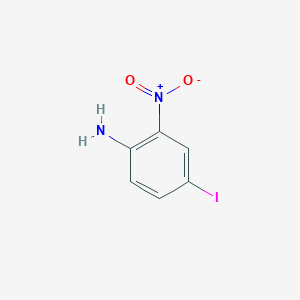![molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9](/img/structure/B1312758.png)
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, also known as DABCO, is a bicyclic dione and an important organic synthetic reagent. DABCO is widely used in organic synthesis due to its versatile reactivity and its low toxicity. It is a versatile reagent used to catalyze a variety of organic reactions and has been employed in the synthesis of a wide range of organic compounds. DABCO has found numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Crystal Structure and Molecular Relationships
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione and related compounds have been extensively studied for their unique structural properties. One study developed a synthesis for a large series of compounds similar to (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, focusing on their crystallization forms and hydrogen bonding patterns. This research provides valuable insights into crystal-engineering structure−structure relationship (SSR) principles, due to the variety of crystal forms and the consistent formation of hydrogen bonds in these compounds (Brewer, Parkin, & Grossman, 2004).
Supramolecular Chemistry and Crystal Structures
The synthesis and crystal structures of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters were also explored. These compounds, functioning as functionalized building blocks for supramolecular chemistry, exhibited persistent and stable motifs in their crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures. The study's findings provide substantial evidence of the stability of these structures, contributing significantly to the field of crystallography and molecular design (Lyssenko, Lenev, & Kostyanovsky, 2002).
Catalysis and Organic Synthesis
In the realm of organic synthesis, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione-related compounds have been used as catalysts and intermediates. For example, 1,4-Diazabicyclo[2.2.2]octane demonstrated its efficiency as a catalyst in a three-component condensation reaction under ultrasound irradiation conditions. This method facilitated rapid reactions under mild conditions, yielding pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives in excellent yields, indicating the potential of these compounds in streamlining synthesis processes and improving yield efficiencies (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Biologically Active Compounds Design
Furthermore, these compounds have been used in the design of biologically active compounds. A study synthesized a library of saturated bridged heterocycles based on 3,6-diazabicyclo[3.2.1]octane-2,4-dione and bispidine scaffolds to design novel non-basic serine protease inhibitors. The synthetic scaffolds were modified to increase molecular complexity, and comprehensive molecular modeling was performed, providing insights into ligand–enzyme interactions with thrombin and trypsin. This research underscores the potential of these compounds in the development of new therapeutic agents (Kudryavtsev et al., 2014).
Propriétés
IUPAC Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461149 |
Source


|
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |
CAS RN |
770746-47-9 |
Source


|
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



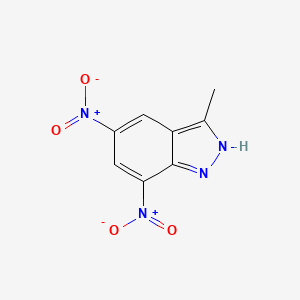




![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
